4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole
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Description
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using specific methods, and its mechanism of action has been studied in detail. In
Scientific Research Applications
Tautomerism and Structural Studies
- 4-bromo-1H-pyrazoles, including derivatives like 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole, have been studied for their tautomerism in both solid states and solutions, as observed through multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies contribute to a deeper understanding of their structural properties and potential chemical behaviors (Trofimenko et al., 2007).
Synthesis and Antibacterial Activity
- Research has explored the synthesis of new compounds involving 4-bromo-1H-pyrazoles, including derivatives with potential antibacterial and antifungal activities. These studies highlight the potential use of these compounds in developing new antimicrobial agents (Pundeer et al., 2013).
Copper-Catalyzed Synthesis
- A study demonstrates the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, showcasing a methodology that could be applicable to the synthesis of various pyrazole derivatives, including 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole (Lu et al., 2019).
Precursors in Nano-particle Synthesis
- Research on 4-bromo-1H-pyrazoles has also included their use as precursors in the synthesis of nano-particles, such as Pd4Se and PdSe. This application highlights the potential of these compounds in nanotechnology and material science (Sharma et al., 2013).
Suzuki-Miyaura Cross Coupling Reaction
- The use of 4-bromo-1H-pyrazoles in the Suzuki-Miyaura cross coupling reaction has been explored, indicating their role in the synthesis of complex organic compounds, which could have implications in pharmaceutical research and development (Ichikawa et al., 2010).
properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZHQRHWXERFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole |
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